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Compound of Interest

Compound Name:
(S)-2-Amino-2-(4-

bromophenyl)ethanol

Cat. No.: B1316204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the key spectroscopic data—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of

chiral 2-amino-2-phenylethanol derivatives. Due to the limited availability of published,

comprehensive spectroscopic data specifically for (S)-2-Amino-2-(4-bromophenyl)ethanol,
this document presents data for closely related compounds to serve as a valuable reference for

researchers in the field. The methodologies and data interpretation principles outlined herein

are directly applicable to the analysis of the target compound.

Introduction
(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol derivative. Such compounds

are important building blocks in asymmetric synthesis and are of significant interest in

medicinal chemistry and drug development. Accurate structural elucidation and confirmation of

stereochemistry are critical for advancing research and ensuring the quality of synthesized

compounds. Spectroscopic techniques are fundamental to achieving this. This guide outlines

the expected spectroscopic features and provides a framework for analysis.

Spectroscopic Data Analysis
While specific data for (S)-2-Amino-2-(4-bromophenyl)ethanol is not provided, the following

sections detail expected spectral characteristics based on its structure and data from
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analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of (S)-2-Amino-2-(4-bromophenyl)ethanol
is expected to show distinct signals for the aromatic protons, the methine proton (CH), the

methylene protons (CH₂), and the exchangeable protons of the amino (NH₂) and hydroxyl (OH)

groups. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-

disubstituted benzene ring. The protons on the ethanol backbone would appear as a set of

coupled multiplets.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the

aromatic carbons and the two aliphatic carbons. The carbon attached to the bromine atom will

be significantly influenced by its electronegativity.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound: 2-Azido-1-(4-

bromophenyl)ethanol

¹H NMR (CDCl₃, 200 MHz) ¹³C NMR (CDCl₃, 50 MHz)

Chemical Shift (δ) ppm Assignment

7.50 (d, J=8.0 Hz, 2H) Aromatic CH

7.26 (d, J=8.0 Hz, 2H) Aromatic CH

4.85 (dd, J=12.0, 6.0 Hz, 1H) CH-OH

3.45 (d, J=6.0 Hz, 2H) CH₂-N₃

Data sourced from Rocha et al., J. Braz. Chem. Soc., 2013.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (S)-2-Amino-2-(4-bromophenyl)ethanol is expected to show characteristic
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absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Table 2: Key IR Absorption Bands for a Related Compound: 2-Azido-1-(4-bromophenyl)ethanol

Functional Group Expected Absorption Range (cm⁻¹)

O-H stretch (alcohol) 3406 (broad)

N₃ stretch (azide) 2103 (sharp, strong)

C-H stretch (aromatic) ~3000-3100

C-H stretch (aliphatic) ~2850-3000

C=C stretch (aromatic) ~1600, 1480

C-O stretch (alcohol) ~1050-1150

C-Br stretch ~500-600

Data sourced from Rocha et al., J. Braz. Chem. Soc., 2013.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For (S)-2-Amino-2-(4-bromophenyl)ethanol (C₈H₁₀BrNO), the molecular ion

peak (M⁺) would be expected at m/z 215 and 217 with approximately equal intensity, which is

characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common

fragmentation pathways would involve the loss of water, the amino group, or cleavage of the C-

C bond of the ethanol side chain.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for

compounds like (S)-2-Amino-2-(4-bromophenyl)ethanol.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a

standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (0-200 ppm) is necessary. A larger number of scans and a longer

relaxation delay are typically required compared to ¹H NMR.

IR Spectroscopy (ATR Method)
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of

the clean ATR crystal before running the sample.

Mass Spectrometry (ESI or GC-MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like

methanol or acetonitrile.

Data Acquisition: Infuse the sample solution into the mass spectrometer. For Electrospray

Ionization (ESI), the sample is introduced in a liquid stream. For Gas Chromatography-Mass

Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before

entering the mass spectrometer.[2] Acquire the spectrum over a mass range that includes

the expected molecular ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Conclusion
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This technical guide provides a framework for the spectroscopic characterization of (S)-2-
Amino-2-(4-bromophenyl)ethanol and related chiral amino alcohols. While a complete,

published dataset for the target molecule is not currently available, the presented data for

analogous compounds, along with the detailed experimental protocols and analysis workflow,

offer a solid foundation for researchers in the field to accurately characterize their synthesized

materials. The combination of NMR, IR, and MS provides a comprehensive and definitive

structural analysis, which is indispensable for progress in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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